6-Amino-2,3-difluorobenzonitrile
Overview
Description
6-Amino-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is characterized by the presence of an amino group (-NH2) and two fluorine atoms attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-difluorobenzonitrile typically involves the reaction of 2,3-difluoro-6-nitrobenzonitrile with reducing agents. One common method includes the reduction of 2,3-difluoro-6-nitrobenzonitrile in an aqueous solution of acetic acid . The reaction conditions often involve the use of catalysts such as palladium or platinum oxide to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-difluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of palladium or platinum catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or nitric acid can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce amino derivatives.
Scientific Research Applications
6-Amino-2,3-difluorobenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-difluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and reactivity by affecting the electronic distribution within the molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzonitrile: Lacks the amino group, making it less reactive in certain types of chemical reactions.
6-Amino-2-fluorobenzonitrile: Contains only one fluorine atom, which can alter its chemical properties and reactivity compared to 6-Amino-2,3-difluorobenzonitrile.
Uniqueness
This compound is unique due to the presence of both amino and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-amino-2,3-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQWDMPPFGZLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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